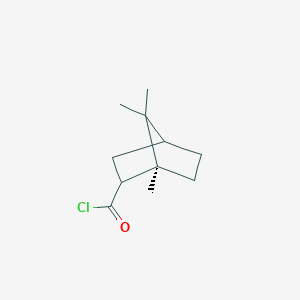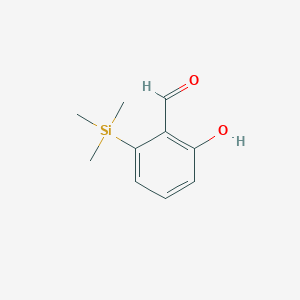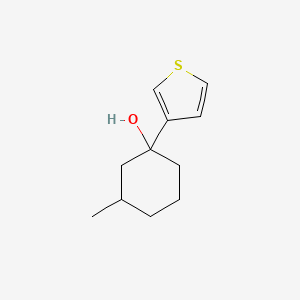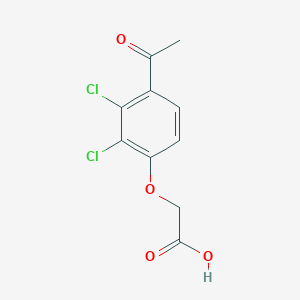
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C10H8Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid typically involves the reaction of 2,3-dichloro-4-hydroxyacetophenone with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation .
化学反应分析
Types of Reactions
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
科学研究应用
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of biochemical pathways involved in cell growth and metabolism .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
Ethacrynic acid: Another compound with a similar phenoxyacetic acid backbone but different substituents
Uniqueness
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is unique due to the presence of both chlorine atoms and an acetyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
2977-54-0 |
|---|---|
分子式 |
C10H8Cl2O4 |
分子量 |
263.07 g/mol |
IUPAC 名称 |
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C10H8Cl2O4/c1-5(13)6-2-3-7(10(12)9(6)11)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI 键 |
RPQOGNABCPORJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)
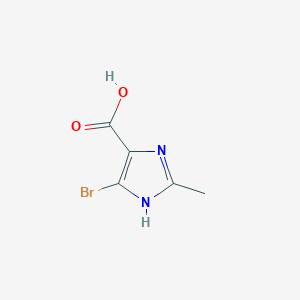
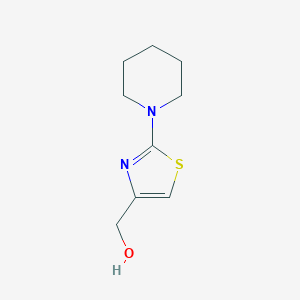
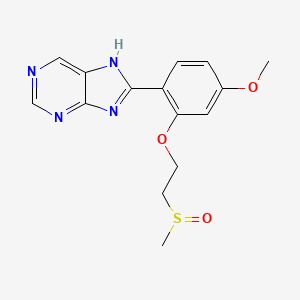
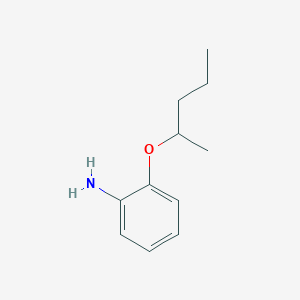
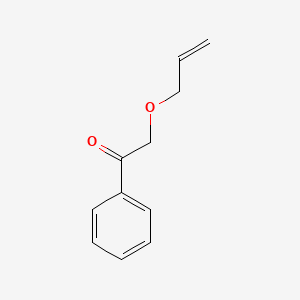
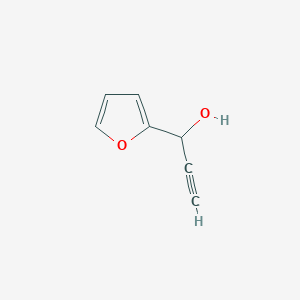
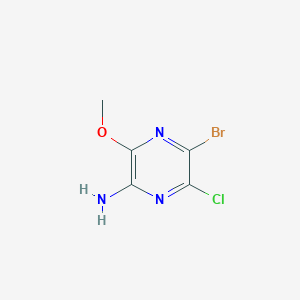
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)
